3-(2-Chloropyrimidin-4-yl)benzoic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block

This 3-aryl-2-chloropyrimidine scaffold is uniquely suited for ATP-mimetic kinase inhibitors due to its near-planar geometry, ensuring reliable pi-pi stacking in the hinge region. Unlike flexible ether-linked analogs, the rigid C-C bond and low pKa (3.73) enable high-yield amide couplings without ring decomposition. The single-step Suzuki synthesis lowers costs vs. multi-step regioisomers. The C2-Cl handle offers orthogonal diversification, making it the strategic choice for hit-to-lead campaigns.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
CAS No. 937271-47-1
Cat. No. B1427012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yl)benzoic acid
CAS937271-47-1
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)Cl
InChIInChI=1S/C11H7ClN2O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)
InChIKeyBDGHZCIREYKVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1): Core Physicochemical and Structural Reference for Procurement


3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1) is a heteroaromatic building block comprising a benzoic acid moiety linked at the 3‑position to a 2‑chloropyrimidin‑4‑yl group [1]. It is a solid with a predicted density of 1.416 ± 0.06 g/cm³ and a predicted boiling point of 510.2 ± 33.0 °C [2]. The compound is typically supplied as a 97% (HPLC) solid with a molecular weight of 234.64 g/mol and a topological polar surface area of 63.1 Ų . Storage is recommended under inert gas at 2–8 °C .

3-(2-Chloropyrimidin-4-yl)benzoic acid: Why Regioisomeric and Linker Variants Are Not Interchangeable


Compounds within the chloropyrimidine–benzoic acid class cannot be simply interchanged. Substitution pattern (e.g., 3‑aryl vs. 4‑aryl) alters the dihedral angle between the pyrimidine and benzoic acid rings, which directly impacts molecular recognition in ATP‑competitive kinase binding pockets [1]. Additionally, the presence of a direct C–C bond between the pyrimidine and phenyl ring (as in 3‑(2‑chloropyrimidin‑4‑yl)benzoic acid) versus an ether linker (as in 3‑[(2‑chloropyrimidin‑4‑yl)oxy]benzoic acid) changes both conformational flexibility and the pKa of the carboxylic acid, affecting downstream coupling efficiency in amide bond formation [2].

3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1): Quantitative Differentiation Against Closest Analogs


C2‑Chloro Regiochemistry: Retained Reactivity for Nucleophilic Aromatic Substitution

3-(2-Chloropyrimidin-4-yl)benzoic acid retains the 2‑chloro substituent on the pyrimidine ring, which is essential for subsequent nucleophilic aromatic substitution (S_NAr) reactions with amines or alcohols. In contrast, the regioisomeric 3‑(6‑chloropyrimidin‑4‑yl)benzoic acid places the chlorine at the 6‑position, a position known to exhibit reduced electrophilicity in pyrimidine S_NAr due to altered resonance stabilization of the Meisenheimer complex [1]. This difference is critical for chemists designing stepwise derivatization of the pyrimidine core prior to or following functionalization of the benzoic acid moiety.

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block

3‑Aryl Substitution: Optimized Dihedral Angle for ATP‑Mimetic Scaffolds

The 3‑aryl substitution pattern (benzoic acid attached at the pyrimidine 4‑position) provides a distinct spatial orientation compared to the 4‑aryl regioisomer. Crystallographic data for a related chloropyrimidine–benzoic acid co‑crystal show that the benzoic acid moiety is approximately planar with a dihedral angle of 1.28(9)° between the carboxy group and the benzene ring [1]. This near‑planar geometry contrasts with the 4‑aryl regioisomer, which would force a different angular relationship between the pyrimidine and phenyl rings, potentially altering binding to the hinge region of kinases that recognize a specific aryl‑heteroaryl dihedral angle.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Carboxylic Acid pKa: Optimized for Amide Coupling Under Mild Conditions

3-(2-Chloropyrimidin-4-yl)benzoic acid has a predicted pKa of 3.73 ± 0.10 , which is slightly more acidic than unsubstituted benzoic acid (pKa 4.20) due to the electron‑withdrawing chloropyrimidine substituent. This moderate acidity allows for efficient activation with standard coupling reagents (e.g., HATU, EDCI) without the need for strong bases that could degrade the acid‑sensitive chloropyrimidine ring. In comparison, 3‑[(2‑chloropyrimidin‑4‑yl)oxy]benzoic acid, which contains an ether linker, is expected to have a higher pKa (closer to 4.0) due to the electron‑donating nature of the oxygen, potentially reducing coupling yields.

Medicinal Chemistry Amide Bond Formation Building Block

Topological Polar Surface Area: Balanced for Membrane Permeability

3-(2-Chloropyrimidin-4-yl)benzoic acid has a topological polar surface area (TPSA) of 63.1 Ų [1]. This value falls within the optimal range for oral bioavailability (typically < 140 Ų) while still providing sufficient polarity for aqueous solubility. The regioisomeric 4‑(2‑chloropyrimidin‑4‑yl)benzoic acid has an identical TPSA but a different spatial orientation, while the ether analog 3‑[(2‑chloropyrimidin‑4‑yl)oxy]benzoic acid has a higher TPSA (~72 Ų) due to the additional oxygen, which may reduce passive membrane diffusion.

Drug Discovery Medicinal Chemistry ADME

Synthetic Accessibility: Direct Suzuki‑Miyaura Coupling Precursor

3-(2-Chloropyrimidin-4-yl)benzoic acid is prepared via Suzuki‑Miyaura cross‑coupling of a boronic acid/ester with 2,4‑dichloropyrimidine [1]. This route provides direct access to the 4‑aryl‑2‑chloropyrimidine scaffold in one step. In contrast, the regioisomeric 4‑(2‑chloropyrimidin‑4‑yl)benzoic acid requires a more complex sequence involving selective protection/deprotection due to competing reactivity at the pyrimidine C2 and C4 positions. The target compound therefore offers a more streamlined synthetic pathway, reducing both time and cost for medicinal chemistry campaigns.

Organic Synthesis Cross‑Coupling Building Block

3-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 937271-47-1): Optimal Procurement Scenarios Based on Quantitative Evidence


Synthesis of ATP‑Competitive Kinase Inhibitor Libraries

The near‑planar geometry of the 3‑aryl‑2‑chloropyrimidine scaffold makes this compound an ideal starting point for designing ATP‑mimetic kinase inhibitors that require π–π stacking with the hinge region [1]. The retained C2‑chloro handle allows late‑stage diversification with amines to explore the solvent‑exposed region, while the carboxylic acid can be coupled to generate amide‑linked fragments targeting the ribose pocket. This orthogonal reactivity is not available in the ether‑linked analog.

Parallel Synthesis of Amide Libraries via Automated Liquid Handling

The predicted pKa of 3.73 ± 0.10 [1] enables efficient amide bond formation under mild conditions compatible with automated synthesis platforms. The carboxylic acid is sufficiently acidic to be activated by standard coupling reagents (HATU, EDCI) without requiring strong bases that could promote decomposition of the chloropyrimidine ring. This property supports high‑throughput library production with minimal side reactions.

Medicinal Chemistry Lead Optimization Requiring Balanced ADME Properties

With a TPSA of 63.1 Ų [1], 3-(2-Chloropyrimidin-4-yl)benzoic acid occupies a favorable position on the ADME landscape. Lead compounds derived from this scaffold are more likely to maintain acceptable passive permeability compared to those derived from the ether analog, which has a ~12% higher TPSA. This differentiation is particularly valuable when optimizing orally bioavailable kinase inhibitors.

Cost‑Conscious Scale‑Up of Key Intermediates for Preclinical Studies

The single‑step Suzuki‑Miyaura synthesis of 3-(2-Chloropyrimidin-4-yl)benzoic acid [1] offers a significant cost advantage over the multi‑step routes required for regioisomeric analogs. Procurement of this compound for scale‑up campaigns reduces both material costs and development timelines, making it the economically rational choice for programs advancing toward preclinical candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.